1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene
Description
Properties
CAS No. |
919341-92-7 |
|---|---|
Molecular Formula |
C25H22 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methyl-1-phenylprop-1-enyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C25H22/c1-18(2)25(20-13-7-4-8-14-20)24-17-23(19-11-5-3-6-12-19)21-15-9-10-16-22(21)24/h3-17,24H,1-2H3 |
InChI Key |
VVXWZSUKQBDSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-1-phenylpropan-1-one and phenylacetylene.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Procedure: The 2-methyl-1-phenylpropan-1-one is first deprotonated by the base to form an enolate, which then undergoes a nucleophilic addition to phenylacetylene, followed by cyclization to form the indene structure.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have indicated that derivatives of indene compounds exhibit significant antimycobacterial activity. For instance, related compounds have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some showing minimum inhibitory concentration (MIC) values as low as 28.0 µM . This suggests that 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene could be explored for similar applications in developing new antitubercular agents.
Antioxidant and Antiplatelet Activities
Research into 3-phenyl-1H-isochromen-1-one analogues has demonstrated potent antioxidant and antiplatelet activities, with some compounds exhibiting up to 16-fold greater antioxidant capacity than ascorbic acid . Given the structural similarities between these compounds and 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, there is potential for exploring its derivatives in these therapeutic areas.
Synthesis of Complex Molecules
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including cyclocondensation reactions. For example, it can be involved in synthesizing pyrazole derivatives through reactions with hydrazine hydrate . This versatility makes it valuable for chemists looking to develop novel compounds with specific biological activities.
Multicomponent Reactions
The compound can also be utilized in multicomponent reactions (MCRs), which are essential for the rapid synthesis of diverse molecular libraries. MCRs involving similar structures have been shown to yield biologically active molecules efficiently, highlighting the potential for using 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene in high-throughput screening applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-phenyl-1H-indene (4a)
- Structure : Features a CF3 group instead of the propenyl substituent.
- Properties :
- Molecular weight: 260.26 g/mol (C16H11F3).
- Melting point: 50–52°C.
- NMR Distinct <sup>19</sup>F NMR signal at δ −67.35 ppm due to the CF3 group.
- Key difference : The electron-withdrawing CF3 group enhances electrophilicity, contrasting with the electron-donating propenyl group in the target compound .
3-Phenyl-1H-indene (2a)
1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene
2,3-Dihydro-1-methyl-3-phenyl-1H-indene
- Structure : Partially saturated indene ring (dihydroindene).
- Properties :
- Molecular weight: 208.13 g/mol (C16H16).
- Exact mass: 208.1252 g/mol.
- Key difference : Saturation reduces aromaticity, impacting electronic properties and stability .
Data Table: Comparative Analysis of Key Indene Derivatives
Biological Activity
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, a compound with a complex structure, is part of a larger class of indene derivatives that have garnered attention for their potential biological activities. This article aims to consolidate existing research on the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene can be represented as follows:
This structure features an indene core substituted with phenyl and methyl groups, suggesting potential interactions with biological targets due to its lipophilicity and ability to engage in π–π stacking interactions.
Antiplatelet Activity
The antiplatelet effects of related compounds have been explored extensively. A study highlighted that certain 3-phenyl-1H-isochromen-1-one derivatives displayed remarkable inhibition of platelet aggregation induced by arachidonic acid, significantly more than aspirin . This raises the possibility that 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene could also exhibit similar antiplatelet properties, warranting further investigation.
Cytotoxicity and Anticancer Potential
Indene derivatives have shown promise in anticancer research. A study examining various indene-based compounds revealed cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although specific data on 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene is sparse, its structural characteristics suggest potential anticancer activity that could be explored in future studies.
Synthesis and Evaluation
Several studies have focused on the synthesis of indene derivatives and their biological evaluations. For example, the synthesis of similar compounds has been achieved through various organic reactions, including cyclocondensation and radical hydrofunctionalization . The biological evaluation often includes assessing antioxidant capacity, cytotoxicity against cancer cell lines, and anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, and how do reaction conditions influence stereochemical outcomes?
- Answer : Silver-catalyzed tandem hydroamination/hydroarylation cascades (e.g., AgOTf catalysis) are effective for synthesizing structurally related indene derivatives . Reaction temperature (e.g., 25–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically impact regioselectivity and spirocyclic formation. For stereochemical control, substituent orientation on the allylamino precursor must be optimized using DFT-based conformational analysis.
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze anisotropic displacement parameters and confirm bond lengths/angles. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate π-π stacking interactions between phenyl groups . For labile substituents, low-temperature (100 K) data collection minimizes disorder.
Q. What spectroscopic techniques are essential for characterizing this compound’s electronic environment?
- Answer : Combine / NMR (to identify coupling constants and diastereotopic protons) with UV-Vis spectroscopy (to assess conjugation in the indene core). IR spectroscopy detects carbonyl or enol tautomers, if present. High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .
Advanced Research Questions
Q. How do frontier molecular orbital (FMO) interactions dictate the compound’s reactivity in cycloaddition or electrophilic substitution reactions?
- Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO energy gaps. The electron-rich indene core and sterically hindered 2-methyl-1-phenylprop-1-en-1-yl group may favor [4+2] cycloadditions with electron-deficient dienophiles. Compare experimental yields with Fukui function-derived reactivity indices .
Q. What experimental and computational strategies address contradictions in calculated vs. observed physicochemical properties (e.g., logP, solubility)?
- Answer : Use COSMO-RS simulations to predict partition coefficients (logP) and compare with experimental shake-flask/HPLC measurements . For solubility discrepancies, analyze crystal packing via Mercury software to identify intermolecular interactions (e.g., C–H···π) that reduce dissolution rates .
Q. How can the compound’s spirocyclic derivatives be optimized for pharmacological activity, and what assays validate target engagement?
- Answer : Introduce substituents at the 3-phenyl position to modulate steric bulk and lipophilicity. Screen against kinase or GPCR panels using SPR (surface plasmon resonance) for binding affinity. For in vitro efficacy, use MTT assays on cancer cell lines (e.g., MCF-7) and correlate results with molecular docking (AutoDock Vina) .
Q. What catalytic systems enhance enantioselective functionalization of the indene scaffold?
- Answer : Chiral phosphine ligands (e.g., BINAP) paired with Pd(0) catalysts enable asymmetric allylic alkylation. For enantiomeric excess (ee) >90%, optimize solvent (THF vs. DMF) and base (KCO vs. CsCO). Monitor reaction progress via chiral HPLC (Chiralpak IA column) .
Methodological Challenges and Solutions
Q. Why might crystallographic data conflict with NMR-based structural assignments, and how is this resolved?
- Answer : Dynamic disorder in solution (NMR) vs. static disorder in crystals (X-ray) can cause discrepancies. Use variable-temperature NMR to identify conformational flexibility. For ambiguous NOEs, supplement with ROESY experiments and compare with Cambridge Structural Database (CSD) entries of analogous indenes .
Q. How do steric effects from the 2-methylphenyl group influence reaction kinetics in multi-step syntheses?
- Answer : Conduct kinetic isotope effect (KIE) studies or Eyring analysis to differentiate steric vs. electronic contributions. Hammett plots using para-substituted aryl precursors reveal whether rate-limiting steps involve charge development or steric hindrance .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
